molecular formula C10H19NO2 B13166072 [1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol

[1-(Aminomethyl)cyclopropyl](oxan-3-yl)methanol

Cat. No.: B13166072
M. Wt: 185.26 g/mol
InChI Key: GCONCKLCEDNQIV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a cyclopropyl group, an oxan-3-yl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under controlled conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.

    Formation of the Oxan-3-yl Group: The oxan-3-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Coupling of the Functional Groups: The final step involves the coupling of the cyclopropyl, aminomethyl, and oxan-3-yl groups to form the desired compound.

Industrial Production Methods

Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Hydrogenation: Employing catalytic hydrogenation to selectively reduce intermediates and achieve the desired product.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity 1-(Aminomethyl)cyclopropylmethanol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.

Biology

    Biochemical Studies: Utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry

    Material Science: Application in the synthesis of novel materials with unique properties.

    Agriculture: Potential use in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol

Uniqueness

  • Structural Features : The presence of the oxan-3-yl group distinguishes 1-(Aminomethyl)cyclopropylmethanol from its analogs.
  • Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
  • Applications : Distinct applications in scientific research and industry due to its unique properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(oxan-3-yl)methanol

InChI

InChI=1S/C10H19NO2/c11-7-10(3-4-10)9(12)8-2-1-5-13-6-8/h8-9,12H,1-7,11H2

InChI Key

GCONCKLCEDNQIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C2(CC2)CN)O

Origin of Product

United States

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